molecular formula C19H23N7O2 B11385786 N,N-dimethyl-N'-(4-methylphenyl)-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine

N,N-dimethyl-N'-(4-methylphenyl)-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B11385786
M. Wt: 381.4 g/mol
InChI Key: ADZGYZJCHCCPLW-UHFFFAOYSA-N
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Description

“N2,N2-DIMETHYL-N4-(4-METHYLPHENYL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N2,N2-DIMETHYL-N4-(4-METHYLPHENYL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE” typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Coupling with Pyridazine Derivative: The final step involves coupling the triazine core with the 6-propoxypyridazine derivative using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and propyl groups.

    Reduction: Reduction reactions could target the triazine ring or the pyridazine moiety.

    Substitution: The compound can participate in various substitution reactions, especially at the amino and phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of advanced materials with specific properties.

Biology and Medicine

    Pharmaceuticals: Possible applications in drug design and development due to its unique structure.

    Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a herbicide or pesticide.

    Polymers: Incorporation into polymer matrices to enhance properties like thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of “N2,N2-DIMETHYL-N4-(4-METHYLPHENYL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE” would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In agriculture, it could inhibit key metabolic pathways in target organisms.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a triazine core.

    Simazine: Another herbicide similar to atrazine but with different substituents.

    Melamine: A triazine derivative used in the production of resins and plastics.

Uniqueness

“N2,N2-DIMETHYL-N4-(4-METHYLPHENYL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE” is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

2-N,2-N-dimethyl-4-N-(4-methylphenyl)-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H23N7O2/c1-5-12-27-15-10-11-16(25-24-15)28-19-22-17(21-18(23-19)26(3)4)20-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3,(H,20,21,22,23)

InChI Key

ADZGYZJCHCCPLW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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